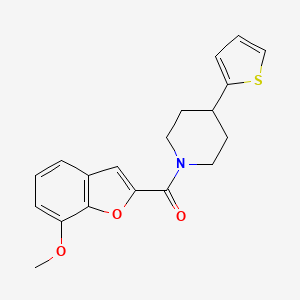

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

CAS No.: 1396886-09-1

Cat. No.: VC4419865

Molecular Formula: C19H19NO3S

Molecular Weight: 341.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396886-09-1 |

|---|---|

| Molecular Formula | C19H19NO3S |

| Molecular Weight | 341.43 |

| IUPAC Name | (7-methoxy-1-benzofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone |

| Standard InChI | InChI=1S/C19H19NO3S/c1-22-15-5-2-4-14-12-16(23-18(14)15)19(21)20-9-7-13(8-10-20)17-6-3-11-24-17/h2-6,11-13H,7-10H2,1H3 |

| Standard InChI Key | OLDVEDRYUGKIJB-UHFFFAOYSA-N |

| SMILES | COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)C4=CC=CS4 |

Introduction

(7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a complex organic molecule that combines a benzofuran moiety with a piperidine structure and a thiophene substituent. This compound belongs to the class of heterocyclic compounds due to the presence of nitrogen in its piperidine ring and sulfur in the thiophene ring. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals.

Synthesis Methods

The synthesis of (7-Methoxybenzofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone typically involves several key steps, including condensation and coupling techniques. Palladium-catalyzed cross-coupling reactions are often employed to yield high-purity products efficiently. Both conventional heating and microwave-assisted techniques can be used to enhance yields and reduce reaction times.

Biological Activities and Potential Applications

Benzofuran derivatives, like this compound, are known for their diverse biological activities, including anti-inflammatory and antibacterial properties. The presence of the thiophene ring further enhances its pharmacological profile, making it a subject of interest in drug discovery. The mechanism of action often involves interactions with biological targets such as enzymes or receptors.

Biological Activity Table

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential for reducing inflammation |

| Antibacterial | Exhibits activity against certain bacteria |

| Anticancer | Potential for inhibiting cancer cell growth |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume